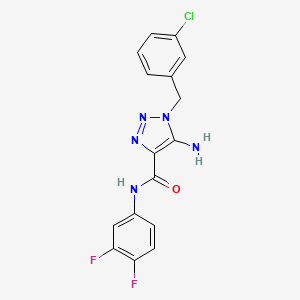
5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H12ClF2N5O and its molecular weight is 363.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
5-Amino-1-(3-chlorobenzyl)-N-(3,4-difluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family known for its diverse biological activities. This article delves into its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.
The synthesis of 5-amino-1-(3-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of cyanacetic acid derivatives with aryl azides. This method is efficient and yields high-purity products suitable for biological evaluation. The compound's molecular formula is C15H14ClF2N5O with a molecular weight of 363.76 g/mol.
Reaction Mechanisms
Key reactions involving this compound include:
- Oxidation : Introducing oxygen-containing functional groups.
- Reduction : Modifying functional groups by adding hydrogen.
- Substitution : Replacing existing functional groups with different ones.
These reactions are critical for developing derivatives that may enhance biological activity or target specificity.
Antiparasitic Activity
Research has highlighted the compound's potential against Trypanosoma cruzi, the causative agent of Chagas disease. In a study focusing on phenotypic screening, compounds with the triazole core showed significant suppression of parasite burden in infected cells. The most potent derivatives demonstrated submicromolar activity with a pEC50 greater than 6, indicating strong efficacy against the parasite .
Anticancer Properties
The compound has also been investigated for its anticancer properties. It inhibits specific enzymes involved in cell proliferation, leading to reduced growth in various cancer cell lines. The mechanism appears to involve direct interactions with molecular targets critical for tumor growth regulation.
Enzyme Inhibition
Inhibition studies have shown moderate to significant activity against carbonic anhydrase-II (CA-II), an enzyme implicated in numerous physiological processes and disease states. The IC50 values for related triazole compounds ranged from 13.8 µM to 35.7 µM, suggesting that modifications to the triazole structure can enhance enzyme binding and inhibition potential .
Structure-Activity Relationship (SAR)
Exploratory SAR studies indicate that specific substitutions on the triazole ring significantly influence biological activity. For instance:
- The presence of an amino group at position 5 is crucial for maintaining bioactivity.
- Modifications at peripheral positions can lead to variations in potency and selectivity against biological targets .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound 3 | <0.1 | Antiparasitic |
| Compound 9a | 13.8 | Enzyme Inhibition (CA-II) |
| Compound 9b | 25.1 | Enzyme Inhibition (CA-II) |
Case Study 1: Chagas Disease Treatment
In a preclinical model of Chagas disease, derivatives of the triazole compound were tested for efficacy in reducing T. cruzi burden in infected mice. Results indicated that certain compounds led to a statistically significant reduction in parasitemia compared to controls, highlighting their potential as therapeutic agents in neglected tropical diseases .
Case Study 2: Cancer Cell Line Inhibition
A series of synthesized triazoles were evaluated against various cancer cell lines, including breast and colon cancer models. The most promising candidates exhibited IC50 values below 20 µM, demonstrating their potential as lead compounds for further development in oncology.
Propiedades
IUPAC Name |
5-amino-1-[(3-chlorophenyl)methyl]-N-(3,4-difluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF2N5O/c17-10-3-1-2-9(6-10)8-24-15(20)14(22-23-24)16(25)21-11-4-5-12(18)13(19)7-11/h1-7H,8,20H2,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTWMQSJTWDDWSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=C(N=N2)C(=O)NC3=CC(=C(C=C3)F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














